molecular formula C16H21N3O3 B7689319 N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7689319
M. Wt: 303.36 g/mol
InChI Key: HHUWJYOILYASEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes play important roles in inflammation and cancer, and their inhibition by N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have interesting biochemical and physiological effects. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its mechanism of action and its effects on different cell types and experimental conditions. Another direction is to explore its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Finally, it would be interesting to investigate the potential use of this compound in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps. The starting materials are m-tolyl hydrazine and 2-bromoethyl methyl ether, which are reacted to form 3-(m-tolyl)-1,2,4-oxadiazole. This intermediate is then reacted with 4-bromo-1-butanol to form N-(2-hydroxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Finally, this compound is treated with methoxyacetyl chloride to form N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(2-methoxyethyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in several studies. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-(2-methoxyethyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12-5-3-6-13(11-12)16-18-15(22-19-16)8-4-7-14(20)17-9-10-21-2/h3,5-6,11H,4,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUWJYOILYASEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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